1-cyclobutyl-1H-1,3-benzodiazol-2-amine

Medicinal Chemistry Scaffold Optimization Physicochemical Property

1-Cyclobutyl-1H-1,3-benzodiazol-2-amine (CAS 1247711-84-7) is a synthetic, small-molecule heterocycle with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. It consists of a benzimidazole core N-substituted with a cyclobutyl group and a primary amine at the 2-position.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B15300702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-1H-1,3-benzodiazol-2-amine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C3=CC=CC=C3N=C2N
InChIInChI=1S/C11H13N3/c12-11-13-9-6-1-2-7-10(9)14(11)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13)
InChIKeyMECBFMHXIYBUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Cyclobutyl-1H-1,3-benzodiazol-2-amine: A Specialized Heterocyclic Building Block


1-Cyclobutyl-1H-1,3-benzodiazol-2-amine (CAS 1247711-84-7) is a synthetic, small-molecule heterocycle with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol [1]. It consists of a benzimidazole core N-substituted with a cyclobutyl group and a primary amine at the 2-position. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex, biologically active molecules . Its calculated physicochemical properties, such as an XLogP3 of 1.8, low rotatable bond count, and a topological polar surface area of 43.8 Ų [1], differentiate it from simpler benzimidazole precursors and suggest suitability for creating lead-like compounds.

Why 1H-Benzimidazol-2-amine or N-Substituted Isomers Cannot Simply Replace the 1-Cyclobutyl Analog


Simple benzimidazole precursors cannot be generically interchanged with 1-cyclobutyl-1H-1,3-benzodiazol-2-amine. The N1-cyclobutyl substitution fundamentally alters the scaffold's lipophilicity, 3D conformation, and potential for target engagement. Compared to the parent 1H-benzimidazol-2-amine which has lower lipophilicity [1], the cyclobutyl group increases lipophilicity (XLogP3 1.8 [2]) and introduces a defined, non-planar geometry that can enhance binding interactions in specific kinase active sites, as demonstrated by the sub-nanomolar potency (Ki = 4 nM) of a structurally analogous derivative against p70S6K [3]. Similarly, the regioisomeric N-cyclobutyl-1H-benzimidazol-2-amine, where the cyclobutyl group is attached to the exocyclic nitrogen rather than the imidazole ring, presents different hydrogen-bonding capabilities and spatial orientation, directly impacting molecular recognition and biological outcomes .

Quantitative Differentiation of 1-Cyclobutyl-1H-1,3-benzodiazol-2-amine


Lipophilicity Advantage Over Unsubstituted 1H-Benzimidazol-2-amine

N1-cyclobutyl substitution significantly increases calculated lipophilicity compared to the unsubstituted parent. 1H-benzimidazol-2-amine has a computed XLogP3 of 0.5-0.8, while 1-cyclobutyl-1H-1,3-benzodiazol-2-amine has an XLogP3 of 1.8 [1][2]. This represents an approximate 10-fold increase in predicted octanol-water partition coefficient, which can improve membrane permeability and target binding in a medicinal chemistry context without substantially increasing molecular weight.

Medicinal Chemistry Scaffold Optimization Physicochemical Property

Scaffold-Driven Kinase Inhibition: Class-Level Inference from a Potent Analog

While direct data for the target compound on kinases is not available, a closely related derivative, 4-(1-cyclobutyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine, demonstrates the scaffold's capacity for high-affinity kinase binding. This analog inhibits p70S6K with a Ki of 4 nM and ROCK1 with a Ki of 180 nM [1][2]. The 45-fold selectivity for p70S6K over ROCK1 suggests that the core 1-cyclobutyl-1H-benzimidazol-2-amine scaffold provides a versatile starting point for modulating selectivity. This contrasts with the lack of reported kinase inhibition for the unsubstituted 1H-benzimidazol-2-amine [3].

Kinase Inhibition p70S6K Structure-Activity Relationship

Structural Distinction from the N-Cyclobutyl Isomer: A Regioisomeric Control for SAR

1-Cyclobutyl-1H-1,3-benzodiazol-2-amine and its regioisomer, N-cyclobutyl-1H-1,3-benzodiazol-2-amine, are distinct chemical entities with different substitution patterns on the benzimidazole core. The target compound features a primary amine at the 2-position and a cyclobutyl group on N1 of the imidazole ring. Its isomer places the cyclobutyl group on the 2-amino nitrogen [1]. This difference changes the hydrogen-bond donor/acceptor profile: the target compound has one H-bond donor (the primary amine), while the N-substituted isomer has two (the endocyclic NH and the exocyclic NH). This manifests in different physicochemical properties and predictable divergence in biological activity, making the procurement of the correct isomer crucial for SAR studies.

Regioisomer Structure-Activity Relationship Library Design

Enhanced Molecular Complexity Over Simple Benzimidazole Cores

The addition of a cyclobutyl group to the benzimidazole core increases molecular complexity without majorly impacting lead-likeness. The target compound has a molecular weight of 187.24 Da, one rotatable bond, and a topological polar surface area (TPSA) of 43.8 Ų [1]. This compares favorably to the parent 1H-benzimidazol-2-amine (MW 133.15 Da, TPSA ~54 Ų) and is more complex than simple N-alkyl derivatives like 1-methyl-1H-benzimidazol-2-amine. The cyclobutyl group provides a conformationally constrained, 3D structure that can be valuable for filling hydrophobic pockets in protein binding sites, a feature often missing in simpler, planar benzimidazole building blocks.

Medicinal Chemistry Building Block Assessment Lead-likeness

Optimal Scientific and Industrial Application Scenarios for 1-Cyclobutyl-1H-1,3-benzodiazol-2-amine


Kinase Inhibitor Drug Discovery Programs Building on a Validated Scaffold

Procure this compound as a core intermediate for synthesizing focused libraries of kinase inhibitors. The scaffold's proven ability, when appropriately derivatized, to yield potent inhibitors like the p70S6K inhibitor (Ki = 4 nM) [1] justifies its use in hit-to-lead campaigns targeting the AGC kinase family. The 45-fold selectivity window over ROCK1 demonstrated by the analog provides a starting point for rational selectivity optimization through structure-guided design.

Lead Optimization Requiring Improved Lipophilicity Over Planar Cores

Use this compound as a late-stage diversification building block to replace the 1H-benzimidazol-2-amine substructure in a lead series. The calculated XLogP3 of 1.8, compared to ~0.8 for the parent [2], allows for a quantifiable increase in lipophilicity to improve permeability or target engagement without violating lead-likeness thresholds. This is particularly relevant for CNS or intracellular targets where a logD range of 1-3 is often desirable.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The distinct hydrogen-bonding properties (1 HBD vs. 2 HBD for the N-substituted isomer) make this compound an essential tool for probing the importance of the amine position in target binding. Procuring both regioisomers allows medicinal chemists to systematically dissect the contribution of the 2-amino group to potency and selectivity, a critical step in establishing a robust SAR around the benzimidazole core.

Synthesis of Complex Heterocycles via the 2-Amino Handle

The primary amine at the 2-position of the benzimidazole core is a versatile synthetic handle. It allows for direct functionalization through acylation, sulfonylation, or condensation reactions to build more complex heterocyclic systems, such as the oxadiazole derivative that demonstrated high potency [1]. This compound is thus a strategic building block for accessing diverse chemical space centered on the 1-cyclobutyl benzimidazole scaffold.

Quote Request

Request a Quote for 1-cyclobutyl-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.